
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group, aziridine rings, and a chlorinated pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- typically involves multiple steps:
Formation of the Aziridine Rings: Aziridines can be synthesized through the reaction of amines with epoxides or by the cyclization of haloamines.
Attachment of the Phosphinic Amide Group: This step often involves the reaction of a phosphinic acid derivative with an amine.
Incorporation of the Chlorinated Pyrimidine Moiety: This can be achieved through nucleophilic substitution reactions where a chlorinated pyrimidine reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the pyrimidine ring with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while nucleophilic substitution can produce various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Industrial Chemistry: Employed as an intermediate in the production of other complex organic compounds.
Wirkmechanismus
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The aziridine rings can act as alkylating agents, forming covalent bonds with nucleophilic sites on biomolecules. The chlorinated pyrimidine moiety may interact with specific binding sites, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide groups.
Aziridine-containing compounds: Molecules featuring aziridine rings.
Chlorinated pyrimidines: Compounds with chlorinated pyrimidine rings.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
2800-92-2 |
|---|---|
Molekularformel |
C9H13ClN5OP |
Molekulargewicht |
273.66 g/mol |
IUPAC-Name |
N-[bis(aziridin-1-yl)phosphoryl]-6-chloro-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H13ClN5OP/c1-7-11-8(10)6-9(12-7)13-17(16,14-2-3-14)15-4-5-15/h6H,2-5H2,1H3,(H,11,12,13,16) |
InChI-Schlüssel |
RHOSUYHWZMYQSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)Cl)NP(=O)(N2CC2)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)


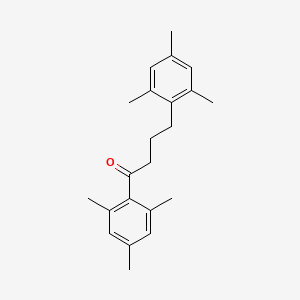
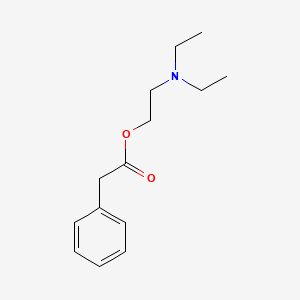
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
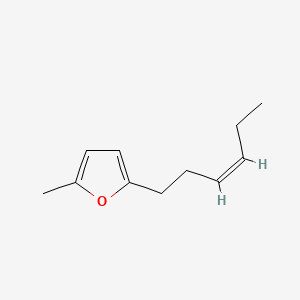
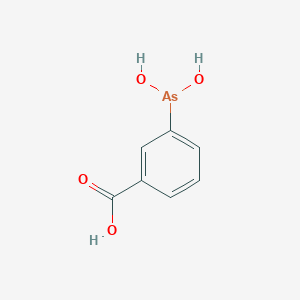
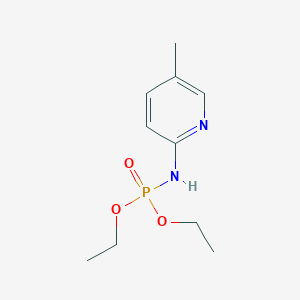
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
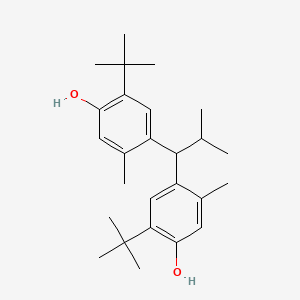
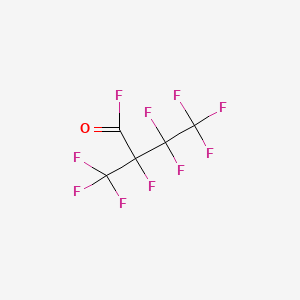

![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
